molecular formula C11H20O B13447382 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one CAS No. 1597138-25-4

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one

Cat. No.: B13447382
CAS No.: 1597138-25-4
M. Wt: 168.28 g/mol
InChI Key: JEPGBXHLDVDXFH-UHFFFAOYSA-N
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Description

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O. It is a cyclopentanone derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-methylbutyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one typically involves the alkylation of cyclopentanone. One common method is the reaction of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or 2-methylbutyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s structure allows it to engage in various pathways, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopentanone: Lacks the 2-methylbutyl group, making it less bulky.

    2-Methyl-3-(2-methylbutyl)cyclopentan-1-one: Similar structure but with different substitution pattern.

    Cyclopentanone: The parent compound without any substituents.

Uniqueness

3-Methyl-3-(2-methylbutyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a 2-methylbutyl group on the cyclopentane ring influences its steric and electronic characteristics, making it valuable in various synthetic applications.

Properties

CAS No.

1597138-25-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-3-(2-methylbutyl)cyclopentan-1-one

InChI

InChI=1S/C11H20O/c1-4-9(2)7-11(3)6-5-10(12)8-11/h9H,4-8H2,1-3H3

InChI Key

JEPGBXHLDVDXFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CCC(=O)C1)C

Origin of Product

United States

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